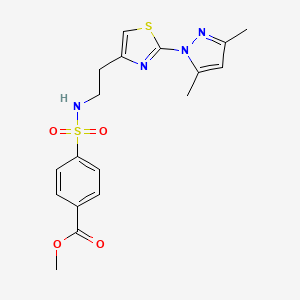![molecular formula C18H17FN2O2 B2421313 2-fluoro-N-[4-(2-oxopiperidin-1-yl)phényl]benzamide CAS No. 922864-72-0](/img/structure/B2421313.png)
2-fluoro-N-[4-(2-oxopiperidin-1-yl)phényl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research. This compound is also known as AZD9291 and is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The purpose of
Mécanisme D'action
Target of Action
The primary target of 2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clotting .
Mode of Action
2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, exhibiting a competitive inhibition . This interaction results in a rapid onset of inhibition of FXa , reducing thrombin generation .
Biochemical Pathways
By inhibiting FXa, 2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa reduces thrombin generation, indirectly inhibiting platelet aggregation . This results in an antithrombotic effect .
Pharmacokinetics
2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The molecular and cellular effects of 2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide’s action are primarily antithrombotic . By inhibiting FXa and reducing thrombin generation, it prevents the formation of blood clots . This can be beneficial in the prevention and treatment of various thromboembolic diseases .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide in lab experiments is its potency as an EGFR inhibitor. This compound has been shown to be highly effective at inhibiting EGFR tyrosine kinase activity, which makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, one limitation of using 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several future directions for research involving 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide. One area of interest is the development of new EGFR inhibitors that are more selective and less toxic than existing compounds. Another area of interest is the use of 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide in combination with other drugs to enhance its efficacy and reduce toxicity. Additionally, 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide may have potential applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Further research is needed to explore these possibilities.
Conclusion:
In conclusion, 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide is a promising compound with potential applications in cancer research and other fields of study. Its potency as an EGFR inhibitor makes it a valuable tool for investigating the role of EGFR in disease, and its anti-inflammatory effects may have broader applications in the treatment of inflammatory disorders. While there are limitations to its use in lab experiments, further research is needed to explore its potential in combination with other drugs and in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide involves several steps. The starting material for the synthesis is 4-(2-oxopiperidin-1-yl)aniline, which is reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product, 2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide.
Applications De Recherche Scientifique
Anticoagulation et Prévention de la Thrombose
2-fluoro-N-[4-(2-oxopiperidin-1-yl)phényl]benzamide: a été étudié comme inhibiteur direct du facteur X activé (FXa). Il s'avère prometteur dans la prévention et le traitement des maladies thromboemboliques. Les points clés comprennent :
- Biodisponibilité: L'apixaban a une bonne biodisponibilité, une faible clairance et des interactions médicamenteuses minimales .
Recherche sur le Cancer et Thérapies Ciblées
Bien que moins étudié, l'intérêt pour explorer le potentiel de ce composé dans le traitement du cancer est croissant. Les chercheurs ont synthétisé des dérivés apparentés et étudié leurs effets sur les cellules cancéreuses. La présence de groupes fonctionnels spécifiques sur le cycle pipéridine semble améliorer la cytotoxicité .
Propriétés
IUPAC Name |
2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-16-6-2-1-5-15(16)18(23)20-13-8-10-14(11-9-13)21-12-4-3-7-17(21)22/h1-2,5-6,8-11H,3-4,7,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDDRDKRUWYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(3,4-Dimethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2421238.png)
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2421239.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2421240.png)

![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2421246.png)

![1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421250.png)

